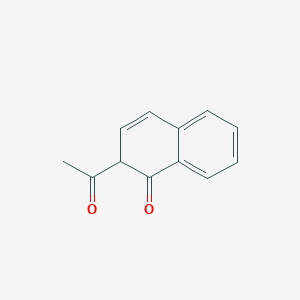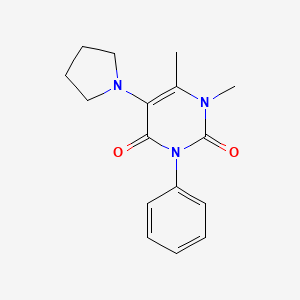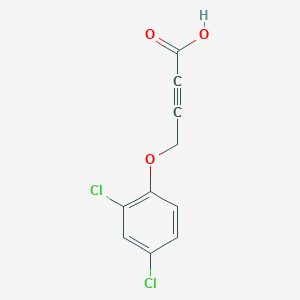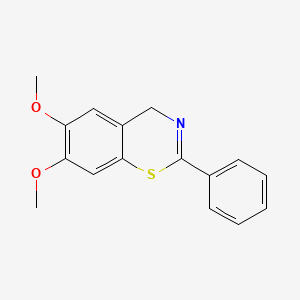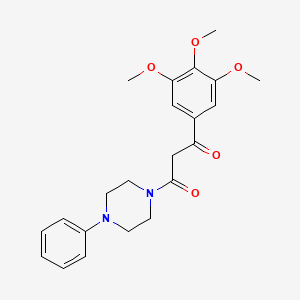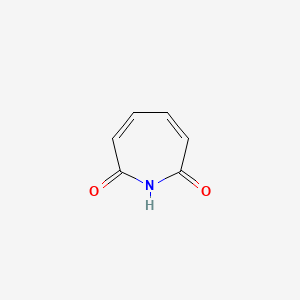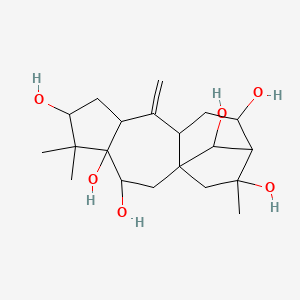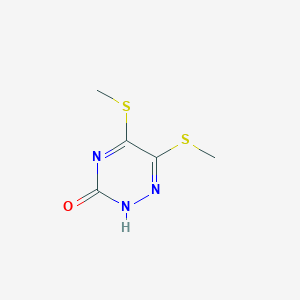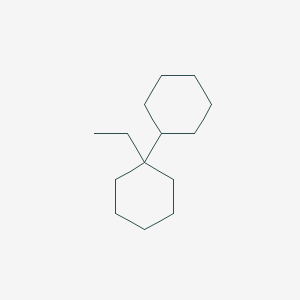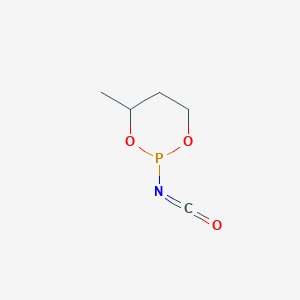
2-Isocyanato-4-methyl-1,3,2-dioxaphosphinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isocyanato-4-methyl-1,3,2-dioxaphosphinane is a cyclic organophosphorus compound known for its unique structural properties and reactivity. This compound is characterized by the presence of an isocyanate group (-N=C=O) and a dioxaphosphinane ring, which imparts distinct chemical and physical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyanato-4-methyl-1,3,2-dioxaphosphinane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-methyl-1,3,2-dioxaphosphinane with phosgene (COCl₂) to introduce the isocyanate group . The reaction is usually carried out in an inert solvent such as dichloromethane, under anhydrous conditions to prevent hydrolysis of the isocyanate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. Advanced purification techniques like distillation and recrystallization are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
2-Isocyanato-4-methyl-1,3,2-dioxaphosphinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Formation of oxides such as 2-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of urea or carbamate derivatives depending on the nucleophile used.
科学的研究の応用
2-Isocyanato-4-methyl-1,3,2-dioxaphosphinane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty polymers and materials with unique properties
作用機序
The mechanism of action of 2-Isocyanato-4-methyl-1,3,2-dioxaphosphinane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. The compound’s effects are mediated through the formation of stable adducts with amino acids, which can alter the function of target proteins and pathways .
類似化合物との比較
Similar Compounds
- 2-Amino-4-methyl-1,3,2-dioxaphosphinane
- 2-Hydroxy-4-methyl-1,3,2-dioxaphosphinane
- 2-Chloro-4-methyl-1,3,2-dioxaphosphinane
Uniqueness
2-Isocyanato-4-methyl-1,3,2-dioxaphosphinane is unique due to the presence of the isocyanate group, which imparts distinct reactivity compared to its analogs. The isocyanate group allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .
特性
CAS番号 |
32847-50-0 |
|---|---|
分子式 |
C5H8NO3P |
分子量 |
161.10 g/mol |
IUPAC名 |
2-isocyanato-4-methyl-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C5H8NO3P/c1-5-2-3-8-10(9-5)6-4-7/h5H,2-3H2,1H3 |
InChIキー |
XCNARGSAVLLEJX-UHFFFAOYSA-N |
正規SMILES |
CC1CCOP(O1)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


